molecular formula C11H15Br2N B13269106 Tert-butyl[(3,4-dibromophenyl)methyl]amine

Tert-butyl[(3,4-dibromophenyl)methyl]amine

Cat. No.: B13269106
M. Wt: 321.05 g/mol
InChI Key: ZSKIZUIGUYURJN-UHFFFAOYSA-N
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Description

Tert-butyl[(3,4-dibromophenyl)methyl]amine is a halogenated aromatic amine featuring a tert-butyl group attached to the nitrogen atom of a benzylamine scaffold substituted with bromine atoms at the 3- and 4-positions of the phenyl ring.

The molecular formula is inferred as C₁₁H₁₅Br₂N, with a molar mass of 321.06 g/mol. The 3,4-dibromophenyl moiety introduces electron-withdrawing effects, which may influence reactivity and interactions with biological targets. Synthetic routes likely involve Boc (tert-butoxycarbonyl) protection strategies, as described for structurally related amines .

Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

N-[(3,4-dibromophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15Br2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3

InChI Key

ZSKIZUIGUYURJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3,4-dibromophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,4-dibromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3,4-dibromophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include tert-butyl[(3,4-dihydroxyphenyl)methyl]amine or tert-butyl[(3,4-dialkoxyphenyl)methyl]amine.

    Oxidation Reactions: Products include tert-butyl[(3,4-dibromophenyl)methyl]nitrosoamine or tert-butyl[(3,4-dibromophenyl)methyl]nitroamine.

    Reduction Reactions: Products include this compound with reduced bromine atoms.

Scientific Research Applications

Tert-butyl[(3,4-dibromophenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl[(3,4-dibromophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amine group, forming hydrogen bonds or ionic interactions. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted) Solubility (Water)
Tert-butyl[(3,4-dibromophenyl)methyl]amine C₁₁H₁₅Br₂N 321.06 3,4-dibromo, tert-butyl ~3.8 Low
2,4-dibromophenyl acylthiourea C₁₅H₁₂Br₂N₂OS 412.14 2,4-dibromo, thiourea ~4.2 Moderate in DMSO
AK6 (dibromophenyl enaminone) C₁₃H₁₃Br₂NO 359.06 dibromo, enaminone ~2.9 Low
tert-butyl[(3-nitrophenyl)methyl]amine C₁₁H₁₆N₂O₂ 208.25 3-nitro, tert-butyl ~1.5 Moderate

Key Observations :

  • Lipophilicity : The tert-butyl group and bromine atoms in the target compound increase LogP compared to the nitro analog , enhancing membrane permeability but reducing aqueous solubility.
Antimicrobial Activity
  • Acylthioureas with 2,4-dibromophenyl groups (e.g., C₁₅H₁₂Br₂N₂OS) demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, with bromine enhancing anti-pathogenic effects .
Anticonvulsant Activity
  • Dibromophenyl enaminones (e.g., AK6) showed efficacy in suppressing seizures comparable to phenytoin, likely via sodium channel modulation . The target compound’s amine group could interact with GABA receptors or other CNS targets, differing mechanistically from enaminones.
Nitro vs. Bromo Substituents
  • The 3-nitrophenyl analog lacks halogen-related bioactivity but may exhibit reactivity in nitro-reduction pathways. In contrast, bromine’s stability and hydrophobic effects make the target compound more suited for long-acting therapeutic applications.

Biological Activity

Tert-butyl[(3,4-dibromophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a nitrogen atom, which is also bonded to a 3,4-dibromophenylmethyl moiety. The molecular formula is C11H14Br2NC_{11}H_{14}Br_2N with a molecular weight of approximately 305.14 g/mol. The structure can be represented as follows:

C11H14Br2N\text{C}_{11}\text{H}_{14}\text{Br}_2\text{N}

This compound's unique structure contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with 3,4-dibromobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction is usually conducted under reflux conditions to ensure complete conversion of reactants into the desired product.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological applications. Its structural features suggest possible interactions with various biological macromolecules, including enzymes and receptors.

The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biological pathways. This modulation can lead to therapeutic effects in several medical conditions.

Table 1: Biological Activity Summary

Activity Description References
Enzyme InteractionPotential modulation of enzyme activity
Receptor BindingPossible interactions with neurotransmitter receptors
Anticancer PropertiesInvestigated for effects on cancer cell lines
Neuroprotective EffectsPotential benefits in neurodegenerative models

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to this compound in models of Parkinson’s disease. Results indicated that modifications to the structure could enhance neuroprotection by activating specific dopamine receptors .
  • Anticancer Activity : Research focused on the compound's effects on various cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism was attributed to interference with cell cycle regulation pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Tert-butyl[(3,4-dibromophenyl)methyl]amine, and what are the critical steps?

  • Methodology : A plausible synthesis involves reductive amination or alkylation of 3,4-dibromobenzyl bromide with tert-butylamine. Key steps include controlling reaction stoichiometry to avoid over-alkylation and optimizing temperature (e.g., 0–25°C in THF or DCM). Tert-butylamine’s steric bulk may require prolonged reaction times or catalytic agents like NaBH4_4/AcOH for reductive amination .
  • Critical Analysis : Impurities like dialkylated products or unreacted starting materials are common. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification. Monitor reaction progress via TLC or LC-MS .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • 1^1H NMR : Look for tert-butyl singlet (~1.3 ppm, 9H), benzylic CH2_2 protons (~3.8–4.2 ppm), and aromatic protons split by bromine’s anisotropic effects (~7.2–7.8 ppm).
  • 13^{13}C NMR : Tert-butyl carbons (~28–30 ppm for CH3_3, ~50 ppm for C), benzylic CH2_2 (~40–45 ppm), and aromatic carbons (C-Br signals at ~115–135 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z ~323 (C11_{11}H14_{14}Br2_2N+^+) with characteristic Br isotope patterns .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodology : Use flash chromatography with gradients of non-polar to polar solvents (e.g., hexane:ethyl acetate 9:1 → 7:3). For persistent impurities, recrystallization in ethanol/water or toluene may improve yield. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the bromine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The 3,4-dibromo substitution pattern creates steric and electronic challenges. Bromine’s electron-withdrawing effect deactivates the aryl ring, potentially slowing oxidative addition. However, the para-bromine may act as a directing group for regioselective coupling. Use Pd(PPh3_3)4_4 or XPhos catalysts with K2_2CO3_3 in dioxane/water at 80–100°C .
  • Data Contradictions : Some studies report incomplete coupling due to steric hindrance from the tert-butyl group. Compare yields with/without microwave-assisted heating to assess kinetic limitations .

Q. What is the compound’s stability under radical reaction conditions (e.g., in presence of hydroxyl radicals)?

  • Kinetic Analysis : Rate constants for H· or ·OH radical reactions with similar amines (e.g., tert-butylbenzylamine) range from 108^8–109^9 M1^{-1}s1^{-1} in aqueous solutions. Use pulse radiolysis to measure degradation pathways. The bromine substituents may increase susceptibility to radical abstraction, leading to debromination or aryl ring oxidation .

Q. How does the tert-butyl group affect the amine’s nucleophilicity in SNAr (nucleophilic aromatic substitution) reactions?

  • Experimental Design : Compare reactivity with non-bulky analogs (e.g., benzylamine) in reactions with activated aryl halides. Steric hindrance from tert-butyl may reduce nucleophilic attack rates. Use DFT calculations (e.g., B3LYP/6-31G*) to map transition-state energies and quantify steric effects .

Q. Are there contradictions in reported solubility data for this compound, and how can they be resolved?

  • Methodology : Solubility in polar solvents (e.g., DMSO, DMF) is often overestimated. Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. Note that tert-butyl groups enhance solubility in non-polar solvents (e.g., hexane), while bromine substituents increase polarity. Discrepancies may arise from impurities or hydration states .

Synthesis and Reaction Optimization Table

ParameterConditions/ObservationsReference
Optimal solventTHF > DCM (higher yields in THF)
Catalytic agentsNaBH4_4/AcOH for reductive amination
Reaction temperature0–25°C (prevents tert-butyl group cleavage)
Purification methodSilica gel chromatography (hexane:EA 8:2)
Stability under radicalsDegrades at >109^9 M1^{-1}s1^{-1}

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